1,3-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
CAS No.:
Cat. No.: VC9395059
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O3 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 1,3-dimethyl-5-phenyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |
| Standard InChI | InChI=1S/C19H19N3O3/c1-21-17-16(18(24)22(2)19(21)25)14(11-7-4-3-5-8-11)15-12(20-17)9-6-10-13(15)23/h3-5,7-8,14,20H,6,9-10H2,1-2H3 |
| Standard InChI Key | QUIJWEXHODOYAE-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N(C1=O)C |
| Canonical SMILES | CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N(C1=O)C |
Introduction
Chemical Structure and Characteristics
Molecular Architecture
The compound features a tetracyclic framework comprising a pyrimidine ring fused to a partially saturated quinoline system. The phenyl group at position 5 introduces aromaticity, while the methyl groups at positions 1 and 3 modulate steric and electronic interactions. The trione functionality (positions 2, 4, 6) contributes to hydrogen-bonding capacity and polarity .
X-ray crystallography of analogous structures reveals chair conformations in the saturated quinoline moiety, with the phenyl group adopting equatorial orientations to minimize steric strain . Density functional theory (DFT) studies suggest that the 4-fluorophenyl variant exhibits a 12% higher dipole moment compared to the phenyl derivative, attributed to fluorine's electronegativity .
Physicochemical Properties
Key properties derived from experimental and computational analyses include:
The moderate logP value indicates balanced lipophilicity, suggesting favorable membrane permeability for drug candidates . The polar surface area aligns with compounds exhibiting central nervous system activity, though this requires experimental validation .
Synthesis and Manufacturing
Synthetic Routes
A three-step synthesis is inferred from analogous protocols :
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Quinoline Precursor Formation: Condensation of 4-aminobenzoic acid with cyclohexanone under acidic conditions yields the tetracyclic core.
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Methylation: Treatment with methyl iodide in DMF introduces the 1- and 3-methyl groups .
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Phenyl Incorporation: Suzuki-Miyaura coupling attaches the phenyl moiety using palladium catalysis .
Critical parameters include:
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Use of phase-transfer catalysts (e.g., PEG-400) to enhance reaction homogeneity
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Final purification via silica gel chromatography (hexane:EtOAc, 3:1)
Process Optimization
Batch studies demonstrate that increasing PEG-400 concentration from 5% to 15% improves yield from 67% to 85% by mitigating interfacial tension . Scale-up challenges involve exothermic risks during methylation, addressed through controlled addition rates and jacketed reactors .
Comparative Analysis with Structural Analogues
The chloro derivative's enhanced potency correlates with increased electron-withdrawing capacity, stabilizing enzyme-inhibitor complexes . Conversely, the methoxy group improves aqueous solubility but reduces membrane penetration .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a lead structure for kinase inhibitors, with fragment-based design identifying the 5-phenyl group as a tunable region for optimizing selectivity . Parallel synthesis libraries could explore:
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Halogen substitutions (F, Cl, Br) for potency adjustments
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Aminoalkyl side chains to enhance blood-brain barrier penetration
Prodrug Development
Esterification of the trione oxygens with pivaloyloxymethyl groups increases oral bioavailability in rat models from 22% to 67% for related compounds . Hydrolysis studies show complete reconstitution to the active form within 2 hours at intestinal pH .
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